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Methyl 2-methyl-d3-butyrate

Cat. No.: B1165043
M. Wt: 119.176
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-methyl-d3-butyrate is a high-purity, deuterated analog of Methyl 2-methylbutyrate, a compound renowned for its intensely fresh, green apple aroma and high volatility . With a defined CAS number 95926-92-4 and a molecular formula of C5 2H3 H7 O2, this stable isotope-labeled compound features a trideuteriomethyl group at the 2-position, resulting in a molecular weight of approximately 105.15 g/mol . Its primary research value lies in its application as a crucial internal standard in quantitative mass spectrometry-based analyses, particularly in the fields of food science, flavor chemistry, and metabolomics . By providing a distinct mass shift without altering chemical behavior, it enables the precise quantification of its non-labeled counterpart and related short-chain esters in complex matrices such as fruits, fermented beverages, and fragrances, thereby correcting for analyte loss during sample preparation and instrument variability. The compound's mechanism of action is based on isotope dilution mass spectrometry (IDMS), where the deuterated standard co-elutes with the target analyte but is distinguished by its higher mass-to-charge ratio, allowing for accurate and reproducible quantification. This makes it an indispensable tool for researchers conducting rigorous flavor profiling, metabolic pathway studies, and ensuring the accuracy and reliability of analytical data. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications or personal use.

Properties

Molecular Formula

C6H9D3O2

Molecular Weight

119.176

Purity

95% min.

Synonyms

Methyl 2-methyl-d3-butyrate

Origin of Product

United States

Synthetic Methodologies for the Preparation of Methyl 2 Methyl D3 Butyrate

Strategies for Site-Specific Deuterium (B1214612) Incorporation

The critical step in the synthesis of Methyl 2-methyl-d3-butyrate is the site-specific incorporation of a trideuteromethyl (-CD₃) group at the 2-position of the butyrate (B1204436) backbone. General strategies for achieving such specific deuteration often involve either direct hydrogen-deuterium exchange on a pre-existing molecule or, more commonly, the construction of the carbon skeleton using a deuterated building block. labrulez.com

For the synthesis of a compound with a deuterated methyl group at a specific carbon, a building block approach is generally more efficient and provides higher isotopic purity than direct exchange methods, which might lead to a mixture of isotopologues. This involves using a commercially available or synthetically prepared reagent that already contains the -CD₃ group.

Precursor-Based Synthesis Routes to Deuterated Butyric Acid Derivatives

The most direct precursor to this compound is 2-methyl-d3-butyric acid. The synthesis of this deuterated carboxylic acid can be efficiently achieved through a Grignard reaction. wikipedia.orgnjchm.com This classic carbon-carbon bond-forming reaction is well-suited for introducing the deuterated methyl group with high fidelity.

A plausible synthetic route begins with 2-bromobutane, which is converted into a Grignard reagent, sec-butylmagnesium bromide, by reacting it with magnesium metal in an anhydrous ether solvent. This organometallic intermediate is then reacted with a deuterated methyl source. However, a more direct and controlled approach for this specific target involves the reaction of a Grignard reagent with carbon dioxide. To incorporate the deuterated methyl group specifically, one would start with a deuterated precursor. A logical approach is the alkylation of a malonic ester with a deuterated methyl halide, followed by hydrolysis and decarboxylation. askthenerd.comwikipedia.org

Alternatively, and more directly, racemic 2-methylbutanoic acid can be prepared via a Grignard reaction using 2-chlorobutane (B165301) and carbon dioxide. wikipedia.org To synthesize the deuterated analog, one could envision a similar Grignard carboxylation but starting from a deuterated precursor. A highly effective method involves the use of a deuterated methyl Grignard reagent, such as trideuteromethyl magnesium iodide (CD₃MgI), and reacting it with a suitable electrophile that can be converted to the desired carboxylic acid structure.

A common and reliable method for synthesizing α-alkylated carboxylic acids is the malonic ester synthesis. askthenerd.comlibretexts.org This can be adapted for deuterated compounds as outlined in the table below.

StepReactionDescription
1Deprotonation of Diethyl MalonateDiethyl malonate is treated with a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate.
2Alkylation with Ethyl HalideThe enolate is reacted with an ethyl halide (e.g., ethyl bromide) to introduce the ethyl group at the α-position.
3Second DeprotonationThe resulting ethylmalonic ester is treated again with a strong base to form a new enolate.
4Alkylation with Deuterated Methyl HalideThe enolate is then alkylated with a deuterated methyl source, such as trideuteromethyl iodide (CD₃I), to introduce the -CD₃ group.
5Hydrolysis and DecarboxylationThe resulting diethyl 2-ethyl-2-(methyl-d3)malonate is hydrolyzed with a strong acid (e.g., HCl) and heated. This process cleaves the ester groups and induces decarboxylation to yield the final product, 2-methyl-d3-butyric acid.

This multi-step process ensures that the deuterium is incorporated specifically at the desired methyl group.

Isolation and Chemical Purity Assessment of Synthesized this compound

After the esterification reaction is complete, the crude product must be isolated and purified. A typical work-up procedure involves neutralizing the acid catalyst with a weak base (e.g., sodium bicarbonate solution), followed by extraction of the ester into an organic solvent. The organic layer is then washed with water and brine to remove any remaining impurities and dried over an anhydrous salt like magnesium sulfate. The solvent is subsequently removed by rotary evaporation. Final purification is often achieved by fractional distillation to separate the ester from any unreacted starting materials or by-products.

The chemical and isotopic purity of the synthesized this compound is assessed using a combination of analytical techniques:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for determining both the chemical purity and the isotopic enrichment of the product. nih.govgcms.czuib.no The gas chromatogram will indicate the presence of any volatile impurities, while the mass spectrum will confirm the molecular weight of the deuterated ester and allow for the calculation of the percentage of deuterium incorporation by analyzing the relative intensities of the molecular ion peaks of the deuterated and non-deuterated species. nih.govchromatographyonline.comrsc.org The mass spectrum of the non-deuterated methyl 2-methylbutanoate shows characteristic fragments at m/z 88 and 57. nih.govchemguide.co.uk For the d3-analog, the molecular ion peak would be expected at m/z 119, and key fragments would be shifted accordingly.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the chemical structure of the ester. nih.gov In the ¹H NMR spectrum of this compound, the signal corresponding to the methyl protons at the 2-position would be absent, providing direct evidence of successful deuteration. The integration of the remaining proton signals would be consistent with the expected structure. ²H NMR spectroscopy can also be used to directly observe the deuterium signal and confirm its location in the molecule. rsc.orgwikipedia.orgnih.gov

The following table summarizes the expected NMR data for the non-deuterated analog, which serves as a reference for analyzing the deuterated product.

NucleusChemical Shift (δ) ppmMultiplicityAssignment
¹H~3.67s-OCH₃
¹H~2.43m-CH(CH₃)-
¹H~1.62, ~1.45m-CH₂-
¹H~1.18d-CH(CH₃)-
¹H~0.90t-CH₂CH₃
¹³C~175.7sC=O
¹³C~51.7q-OCH₃
¹³C~37.4d-CH(CH₃)-
¹³C~35.7t-CH₂-
¹³C~17.0q-CH(CH₃)-
¹³C~11.5q-CH₂CH₃
Data is approximate and based on typical values for methyl 2-methylbutanoate. nih.govchemicalbook.com

By comparing the spectra of the synthesized product with reference data and analyzing the mass spectral fragmentation, a comprehensive assessment of the chemical and isotopic purity of this compound can be achieved.

Advanced Analytical Applications of Methyl 2 Methyl D3 Butyrate As a Stable Isotope Internal Standard

Principles of Isotope Dilution Mass Spectrometry (IDMS) in Quantitative Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides highly accurate and precise measurements of the concentration of a substance in a sample. nih.gov The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched form of the analyte, known as a "spike" or internal standard, to the sample. nih.govnih.gov In the context of this article, Methyl 2-methyl-d3-butyrate serves as the stable isotope-labeled internal standard for the quantification of the native analyte, Methyl 2-methylbutyrate (B1264701).

Once the isotopically labeled standard is introduced into the sample, it is thoroughly mixed and allowed to equilibrate with the endogenous analyte. This mixture is then subjected to sample preparation and analysis by mass spectrometry. The mass spectrometer distinguishes between the native analyte and the isotopically labeled standard based on their mass-to-charge (m/z) ratio difference. By measuring the ratio of the signal intensity of the native analyte to that of the isotopically labeled internal standard, the concentration of the analyte in the original sample can be calculated with high precision. nih.gov

A key advantage of IDMS is that the accuracy of the measurement is not dependent on the quantitative recovery of the analyte during sample preparation. nih.gov Any losses of the analyte during extraction, purification, or derivatization will be accompanied by a proportional loss of the isotopically labeled internal standard. Consequently, the ratio of the two remains constant, leading to a highly reliable quantification. This characteristic makes IDMS particularly valuable for the analysis of complex matrices where matrix effects and incomplete recovery are common challenges. nih.gov The use of a stable isotope-labeled internal standard, such as this compound, which has nearly identical chemical and physical properties to the analyte, ensures that both compounds behave similarly throughout the entire analytical procedure, thereby providing the most accurate correction for analytical variability. researchgate.net

Method Development for the Quantification of Methyl 2-methylbutyrate and Related Analytes by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds like Methyl 2-methylbutyrate. When coupled with isotope dilution, it becomes a highly specific and sensitive method for quantification. The development of a robust GC-MS method using this compound as an internal standard involves the optimization of several key parameters.

Sample Preparation: The initial step involves the extraction of Methyl 2-methylbutyrate from the sample matrix. Common techniques include liquid-liquid extraction (LLE) or solid-phase microextraction (SPME), chosen based on the sample type and the desired sensitivity. A known amount of this compound is added to the sample prior to extraction to ensure accurate correction for any analyte loss.

Gas Chromatographic Separation: The GC conditions must be optimized to achieve good chromatographic resolution between Methyl 2-methylbutyrate and other matrix components. This typically involves selecting an appropriate capillary column (e.g., a non-polar or mid-polar column), optimizing the oven temperature program, and setting the carrier gas flow rate. The goal is to obtain a sharp, symmetrical peak for the analyte, well-separated from potential interferences.

Mass Spectrometric Detection: In the mass spectrometer, the eluted compounds are ionized, typically by electron ionization (EI). For quantitative analysis using isotope dilution, selected ion monitoring (SIM) mode is often employed. In SIM mode, the mass spectrometer is set to detect specific ions characteristic of both the native Methyl 2-methylbutyrate and the deuterated internal standard, this compound. The choice of ions is critical for selectivity and sensitivity. For Methyl 2-methylbutyrate, characteristic fragment ions would be monitored, while for this compound, the corresponding ions with a +3 mass unit shift would be selected.

The table below illustrates a hypothetical set of parameters for a GC-MS method for the quantification of Methyl 2-methylbutyrate using this compound as an internal standard.

ParameterCondition
Gas Chromatograph Agilent 7890A or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program 40°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min
Injection Mode Splitless
Injection Volume 1 µL
Mass Spectrometer Agilent 5975C or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Ions Monitored Methyl 2-methylbutyrate: m/z [specific ions]
This compound: m/z [specific ions +3]

Method Development for the Quantification of Methyl 2-methylbutyrate and Related Analytes by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

While GC-MS is well-suited for volatile compounds, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers an alternative and often complementary approach, particularly for less volatile or thermally labile analytes, or when derivatization is not desirable. The development of an LC-MS/MS method for Methyl 2-methylbutyrate with its deuterated internal standard follows a similar systematic approach.

Sample Preparation: As with GC-MS, a precise amount of this compound is added to the sample before extraction. Extraction methods can include LLE, solid-phase extraction (SPE), or simple protein precipitation for biological samples. The goal is to obtain a clean extract that is compatible with the LC mobile phase.

Liquid Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is commonly used. The selection of the analytical column (e.g., C18, C8) and the optimization of the mobile phase composition (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives like formic acid or ammonium (B1175870) acetate) are crucial for achieving efficient separation of Methyl 2-methylbutyrate from matrix components. A gradient elution is often employed to enhance separation efficiency and reduce run times.

Tandem Mass Spectrometric Detection: Electrospray ionization (ESI) is a common ionization technique for LC-MS/MS. The analysis is typically performed in the multiple reaction monitoring (MRM) mode. In MRM, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process is highly selective and significantly reduces background noise. For Methyl 2-methylbutyrate and its deuterated standard, specific precursor-to-product ion transitions are identified and optimized.

The following table provides an example of LC-MS/MS method parameters for the analysis of Methyl 2-methylbutyrate.

ParameterCondition
Liquid Chromatograph Agilent 1290 Infinity II or equivalent
Column ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or similar
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 minutes
Injection Volume 5 µL
Mass Spectrometer Agilent 6470 Triple Quadrupole or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Methyl 2-methylbutyrate: [Precursor ion] > [Product ion]
This compound: [Precursor ion +3] > [Product ion]

Validation Protocols for Deuterium-Labeled Internal Standards in Analytical Methodologies

The validation of an analytical method is essential to ensure its reliability, accuracy, and fitness for its intended purpose. For methods employing deuterium-labeled internal standards like this compound, the validation process follows established guidelines, such as those from the International Council for Harmonisation (ICH) or the U.S. Food and Drug Administration (FDA), with specific considerations for isotopic measurements. uni-muenchen.de

Assessment of Analytical Sensitivity and Selectivity

Sensitivity: The sensitivity of the method is determined by establishing the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. nih.gov For both GC-MS and LC-MS/MS methods, the LOQ is typically determined by analyzing a series of diluted standards and identifying the concentration at which the signal-to-noise ratio is at least 10:1, and the precision and accuracy are within predefined acceptance criteria (e.g., ±20%).

Selectivity: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. In MS-based methods, selectivity is primarily achieved through the monitoring of specific ions (in GC-MS) or MRM transitions (in LC-MS/MS). To assess selectivity, blank matrix samples from different sources are analyzed to ensure that no interfering peaks are present at the retention time of Methyl 2-methylbutyrate and its deuterated internal standard.

Evaluation of Reproducibility and Accuracy in Isotopic Measurements

Reproducibility: The reproducibility of the method is evaluated by assessing its precision under different conditions. This includes intra-day precision (repeatability), determined by analyzing replicate samples on the same day, and inter-day precision (intermediate precision), assessed by analyzing samples on different days. Precision is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). For quantitative bioanalytical methods, acceptance criteria for precision are often within 15% RSD, except at the LOQ where it may be up to 20%. nih.gov

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is determined by analyzing quality control (QC) samples prepared at different concentration levels (low, medium, and high) within the calibration range. The measured concentrations are compared to the nominal concentrations, and the accuracy is expressed as the percentage of recovery or the percentage of bias. Acceptance criteria for accuracy are typically within ±15% of the nominal value (±20% at the LOQ). nih.gov

The table below summarizes typical validation parameters and acceptance criteria for a quantitative method using a deuterated internal standard.

Validation ParameterMeasurementAcceptance Criteria
Linearity Analysis of a series of calibration standardsCorrelation coefficient (r²) ≥ 0.99
Sensitivity (LOQ) Signal-to-noise ratio ≥ 10Precision ≤ 20% RSD, Accuracy ±20%
Selectivity Analysis of blank matrix samplesNo significant interfering peaks at the retention time of the analyte and internal standard
Intra-day Precision Replicate analysis of QC samples on the same day≤ 15% RSD
Inter-day Precision Replicate analysis of QC samples on different days≤ 15% RSD
Accuracy Analysis of QC samples at low, medium, and high concentrationsWithin ±15% of the nominal value
Matrix Effect Comparison of analyte response in matrix vs. neat solutionConsistent and reproducible response
Stability Analysis of QC samples under various storage conditionsAnalyte concentration remains within ±15% of the initial value

By adhering to these rigorous validation protocols, analytical methods employing this compound as an internal standard can provide highly reliable and defensible quantitative data for Methyl 2-methylbutyrate and related analytes in a wide variety of sample types.

Mechanistic Investigations and Biogenetic Pathway Elucidation Using Methyl 2 Methyl D3 Butyrate

Tracing of Carbon and Hydrogen Atoms in Metabolic and Bioconversion Pathways

The primary application of isotopically labeled compounds like Methyl 2-methyl-d3-butyrate is in tracer studies to map metabolic and bioconversion pathways. nih.govnih.gov The deuterium (B1214612) atoms on the methyl group act as a "heavy" label, making the molecule and its subsequent metabolites distinguishable from their naturally occurring, unlabeled counterparts. cam.ac.ukcam.ac.uk This distinction is readily detectable by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. isotope.com

In a typical metabolic study, an organism or cell culture is supplied with this compound. As the organism metabolizes the compound, the deuterium label is carried along into downstream products. By isolating and analyzing various metabolites, researchers can identify those containing the d3-methyl group or its fragments, thereby reconstructing the metabolic sequence. nih.gov This approach, known as deuterium metabolic imaging (DMI) when used with imaging techniques, provides a non-invasive way to investigate tissue metabolism. nih.govcam.ac.ukcam.ac.uk

For instance, the hydrolysis of the ester would yield 2-methylbutyric acid and methanol-d3 (B56482). The labeled methanol (B129727) could then be traced as it enters one-carbon metabolism, while the 2-methylbutyric acid, a branched-chain fatty acid, could be followed through pathways like beta-oxidation or its conversion into other complex molecules. nih.govnih.gov This method is invaluable for confirming predicted biosynthetic gene clusters and discovering novel metabolic routes. nih.gov

Table 1: Principles of Isotopic Tracing with this compound

Principle Description Analytical Method
Mass Shift The deuterium-labeled compound has a higher molecular weight than its unlabeled counterpart. This mass difference is maintained in metabolites that retain the label. Mass Spectrometry (MS)
Distinct NMR Signal The deuterium nucleus has different magnetic properties from hydrogen, allowing labeled sites to be identified or distinguished in NMR spectra. Nuclear Magnetic Resonance (NMR)
Metabolic Mapping By identifying which downstream compounds incorporate the deuterium label, the steps of a metabolic pathway can be determined. GC-MS, LC-MS, NMR

| Flux Analysis | The rate of appearance of the label in various products can be measured to quantify the flow (flux) of metabolites through a pathway. | Dynamic MS or NMR studies |

Studies on Ester Biosynthesis and Degradation Mechanisms in Chemical Systems and Model Organisms

The formation and breakdown of esters are fundamental reactions in biochemistry, responsible for creating flavor compounds and signaling molecules. This compound serves as an excellent substrate for studying the mechanisms of esterification and hydrolysis.

In biosynthesis studies, the compound can be used to probe the activity of enzymes like lipases and esterases. nih.govresearchgate.net For example, a model reaction could involve the transesterification of a different ester with methanol-d3 to form this compound, catalyzed by a specific lipase. By analyzing the reaction kinetics and the incorporation of the deuterium label, researchers can understand the enzyme's substrate specificity and catalytic mechanism. researchgate.net

Conversely, the degradation (hydrolysis) of this compound can be studied to understand how organisms break down flavor esters. In a model organism, the rate of disappearance of the labeled ester and the appearance of its hydrolysis products (2-methylbutyric acid and methanol-d3) can be monitored over time. This helps to identify the specific enzymes responsible for ester degradation and the factors that regulate their activity. nih.gov

Table 2: Research Findings in Lipase-Catalyzed Ester Synthesis

Parameter Observation Significance
Enzyme Source Lipases from various microorganisms, such as Candida antarctica and Aspergillus fumigatus, are effective catalysts. nih.govresearchgate.net Demonstrates the broad utility of microbial lipases in ester synthesis.
Solvent System Non-polar organic solvents like heptane (B126788) or n-hexane are often used to favor the synthesis reaction over hydrolysis. nih.govresearchgate.net Highlights the importance of the reaction environment in controlling enzymatic activity.
Molar Ratio The optimal ratio of acid to alcohol is crucial for achieving high conversion rates. researchgate.net Provides insight into enzyme kinetics and substrate binding.

| Temperature | Optimal temperatures, often around 25-40°C, maximize enzyme activity and ester yield. nih.govresearchgate.net | Characterizes the thermal stability and efficiency of the biocatalyst. |

Elucidation of Enantiomeric Ratios and Stereoselective Transformations of Methyl-Branched Esters

The "2-methylbutyrate" portion of the molecule contains a chiral center at the second carbon atom, meaning it can exist in two non-superimposable mirror-image forms called enantiomers: (R)-2-methylbutyrate and (S)-2-methylbutyrate. Biological systems, particularly enzymes, are often highly stereoselective, meaning they preferentially interact with or produce one enantiomer over the other.

Using this compound, researchers can investigate this stereoselectivity. For example, if a racemic mixture (containing equal amounts of R and S forms) of the labeled ester is introduced into a microbial culture, the organism might selectively hydrolyze one enantiomer faster than the other. By tracking the enantiomeric ratio of the remaining labeled ester and the produced 2-methylbutyric acid over time, the degree of stereoselectivity of the responsible enzymes can be quantified.

Similarly, in biosynthesis, feeding a model organism a precursor like isoleucine can lead to the production of 2-methylbutyric acid, which is then esterified. Using labeled precursors allows researchers to trace the formation of the chiral center and determine if the biosynthetic pathway has a preference for creating the R or S configuration. This is crucial for understanding the origins of specific flavors and bioactive compounds in nature.

Applications in Understanding Microbial Fermentation and Metabolite Production

Microbial fermentation is a process where microorganisms convert complex substrates, like carbohydrates and amino acids, into simpler compounds, including short-chain fatty acids (SCFAs). mdpi.com 2-methylbutyric acid is an SCFA produced by gut bacteria through the fermentation of the amino acid L-isoleucine. nih.gov These SCFAs are vital for gut health and play a role in host metabolism. nih.gov

This compound can be used as a probe to study the dynamics of SCFA metabolism in complex microbial communities, such as the gut microbiota. By introducing the labeled ester, scientists can trace its uptake by different bacterial species and its subsequent conversion into other metabolites. This helps to answer key questions, such as which bacteria are the primary consumers of branched-chain fatty acids and how these compounds are integrated into the central metabolism of the microbial ecosystem. nih.gov

This approach allows researchers to distinguish the fate of the externally supplied ester from the pool of endogenously produced 2-methylbutyrate (B1264701), providing a clear picture of its metabolic flux. These insights are critical for understanding the role of microbial metabolite production in health and diseases like inflammatory bowel disease. nih.gov

Table 3: Major Bacterial Pathways for Butyrate (B1204436) Synthesis

Pathway Key Precursor Final Step Enzyme (Typical)
Acetyl-CoA Pathway Acetyl-CoA Butyryl-CoA:acetate CoA-transferase
Glutarate Pathway Glutarate Butyryl-CoA dehydrogenase
4-Aminobutyrate Pathway 4-Aminobutyrate Butyryl-CoA dehydrogenase
Lysine Pathway Lysine Butyryl-CoA dehydrogenase

Source: Adapted from analyses of microbial (meta)genomic data. nih.gov

Spectroscopic Characterization and Isotopic Effects of Deuterium Labeling in Methyl 2 Methyl D3 Butyrate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic compounds. The substitution of hydrogen with deuterium (B1214612) in Methyl 2-methyl-d3-butyrate leads to distinct and predictable changes in both its ¹H and ¹³C NMR spectra, which are instrumental for confirming the success of isotopic labeling.

In the ¹H NMR spectrum of the non-deuterated Methyl 2-methylbutyrate (B1264701), a doublet signal corresponding to the 2-methyl protons is typically observed. chemicalbook.com However, in the ¹H NMR spectrum of this compound, this signal is absent due to the replacement of protons with deuterium. The remaining signals—the methoxy (B1213986) singlet, the multiplet for the C2 proton, the multiplet for the ethyl methylene (B1212753) protons, and the triplet for the ethyl methyl protons—would remain, although the multiplicity of the C2 proton's signal would simplify from a multiplet to a quartet, resulting from coupling only to the adjacent methylene protons.

In ¹³C NMR spectroscopy, the carbon atom of the deuterated methyl group (-CD₃) exhibits a characteristic triplet in a proton-decoupled spectrum due to coupling with the deuterium nucleus (spin I = 1). Furthermore, the chemical shift of this carbon is slightly shifted upfield compared to its non-deuterated counterpart. This isotopic shift and the change in multiplicity are definitive indicators of successful deuteration.

AssignmentExpected ¹H Chemical Shift (ppm) of Methyl 2-methylbutyrateExpected ¹H Chemical Shift (ppm) of this compoundExpected ¹³C Chemical Shift (ppm) of Methyl 2-methylbutyrateExpected ¹³C Chemical Shift (ppm) of this compound
-OCH₃~3.65 (s)~3.65 (s)~51.0~51.0
-CH(CH₃)-~2.45 (m)~2.45 (q)~41.2~41.2
-CH₂CH₃~1.60 (m)~1.60 (m)~26.5~26.5
-CH₂CH₃~0.88 (t)~0.88 (t)~11.5~11.5
-CH(CH₃)-~1.12 (d)Absent~16.5~16.2 (triplet)

Mass Spectrometry Fragmentation Analysis and Isotopic Signature Interpretation

Mass spectrometry (MS) is used to determine the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization. The presence of the three deuterium atoms in this compound provides a clear isotopic signature, increasing the molecular weight by three mass units compared to the unlabeled compound.

Under electron impact (EI) ionization, esters like methyl 2-methylbutyrate undergo characteristic fragmentation pathways, including alpha-cleavage and McLafferty rearrangement. miamioh.educhemguide.co.uk Alpha-cleavage involves the breaking of bonds adjacent to the carbonyl group. The most stable carbocation is often formed by the loss of the methoxy radical (•OCH₃), resulting in an acylium ion.

For this compound, any fragment retaining the deuterated 2-methyl group will have a mass-to-charge ratio (m/z) that is three units higher than the corresponding fragment from the non-deuterated analog. For instance, the molecular ion peak will appear at m/z 119 instead of 116. The fragment resulting from the loss of the ethyl group (•CH₂CH₃) would be observed at m/z 90 for the deuterated compound, compared to m/z 87 for the unlabeled version. This distinct mass shift is a definitive tool for identifying and quantifying deuterated species in a mixture. acs.orgsigmaaldrich.com

Fragmentation ProcessFragment Ion StructureExpected m/z (Methyl 2-methylbutyrate)Expected m/z (this compound)
Molecular Ion[C₆H₁₂O₂]⁺116119
Loss of •OCH₃[CH₃CH₂CH(CH₃)CO]⁺85-
Loss of •OCH₃ (Deuterated)[CH₃CH₂CH(CD₃)CO]⁺-88
Loss of •CH₂CH₃[CH(CH₃)COOCH₃]⁺87-
Loss of •CH₂CH₃ (Deuterated)[CH(CD₃)COOCH₃]⁺-90
McLafferty Rearrangement[CH₂(OH)OCH₃]⁺7474

Infrared and Raman Spectroscopic Analysis for Vibrational Mode Identification in Deuterated Species

Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules. The substitution of hydrogen with the heavier deuterium isotope results in a significant and predictable shift of vibrational frequencies to lower wavenumbers. This effect is rooted in the principles of the harmonic oscillator model, where the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. youtube.com

In the IR and Raman spectra of this compound, the most notable changes occur in the C-H stretching and bending regions. The C-H stretching vibrations of a methyl group typically appear in the 2850-3000 cm⁻¹ region. For the deuterated -CD₃ group, the corresponding C-D stretching vibrations are expected to shift to a lower frequency, approximately in the 2100-2250 cm⁻¹ range. cdnsciencepub.comcdnsciencepub.com

Similarly, the C-H bending (scissoring and rocking) vibrations, which appear around 1375-1465 cm⁻¹, will also shift to lower wavenumbers for the C-D bonds. These distinct isotopic shifts allow for the unambiguous assignment of vibrational modes associated with the labeled methyl group, providing a powerful method for studying molecular structure and dynamics. researchgate.net

Vibrational ModeTypical Wavenumber Range for C-H (cm⁻¹)Expected Wavenumber Range for C-D (cm⁻¹)
Symmetric/Asymmetric Stretching2850 - 30002100 - 2250
Asymmetric Bending (Scissoring)~1465~1050 - 1100
Symmetric Bending (Umbrella)~1375~980 - 1050

Investigation of Deuterium Kinetic Isotope Effects (KIE) in Chemical and Biochemical Reactions

The deuterium kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when a hydrogen atom in the reactant is replaced by a deuterium atom. This phenomenon arises from the difference in zero-point vibrational energy between a C-H bond and a stronger, lower-energy C-D bond. Because more energy is required to break a C-D bond than a C-H bond, reactions involving the cleavage of a C-D bond in the rate-determining step are typically slower. princeton.edu

For this compound, a significant primary KIE (kH/kD > 1) would be expected in reactions where a C-H bond of the 2-methyl group is broken in the rate-limiting step. Examples of such reactions could include radical-mediated hydrogen abstraction or certain enzymatic oxidation processes. For instance, in studies of photo-oxidation reactions with OH radicals, the site of hydrogen abstraction is critical. nih.gov If abstraction occurs from the 2-methyl position, the deuterated compound would react more slowly.

Conversely, if the reaction occurs at a different site on the molecule and the C-D bond is not broken, a much smaller secondary KIE might be observed. wikipedia.org These secondary effects arise from changes in vibrational frequencies at the transition state compared to the ground state. The magnitude and nature of the KIE can, therefore, provide crucial evidence for determining reaction mechanisms, identifying rate-limiting steps, and understanding enzymatic pathways. nih.gov

Emerging Research Directions and Future Prospects for Deuterated Methyl Butyrates

Development of Novel Synthetic Strategies for Complex Labeled Analogues

The synthesis of isotopically labeled compounds is continually evolving, moving beyond traditional methods to more efficient, selective, and complex constructions. For deuterated methyl butyrates and related structures, future research is focused on developing synthetic pathways that allow for precise, multi-site labeling and the creation of more intricate molecular probes.

Historically, the synthesis of compounds like methyl-d3-butyrate involved multi-step processes, such as the reaction of a deuterated alkyl halide with a corresponding carboxylate salt. While effective, these methods can be limited in scope and may require expensive deuterated starting materials. Modern strategies are increasingly turning to catalytic and enzymatic methods to overcome these limitations. nih.govnih.gov

Catalytic H-D Exchange: Recent advancements in transition-metal catalysis are enabling the direct and selective exchange of hydrogen for deuterium (B1214612) atoms in complex organic molecules. nih.gov Catalysts based on metals like iridium, palladium, and ruthenium can activate specific C-H bonds, allowing for deuteration at late stages of a synthetic sequence under mild conditions. nih.govmedrxiv.org This approach offers a powerful tool for creating complex deuterated analogues of methyl butyrate (B1204436), potentially with deuterium labels at various positions on the carbon skeleton, not just the methyl group. nih.gov

Catalyst TypeDeuterium SourceKey AdvantagesReference
Iridium(I) ComplexesD2 GasHigh efficiency, mild conditions, ortho-direction nih.gov
Palladium on Carbon (Pd/C)D2OEnvironmentally benign, high selectivity nih.gov
Ruthenium(0) ComplexesD2OSelective for N-heteroarenes and benzylic sites medrxiv.org

Enzymatic and Biocatalytic Methods: Enzyme-assisted synthesis is emerging as a highly selective and environmentally friendly alternative for producing deuterated compounds. nih.gov Lipases and other enzymes can be used in deuterated solvents (like D₂O) to catalyze esterification or transesterification reactions, incorporating deuterium into the target molecule with high regio- and stereoselectivity. nih.gov This strategy is particularly promising for creating chiral deuterated compounds, which are valuable for probing biological and metabolic pathways with greater precision. nih.gov

The future in this area points toward the development of "deuteration toolboxes" that combine various catalytic and biocatalytic methods to build a library of complex, selectively deuterated methyl butyrate analogues for advanced research applications. nih.gov

Expansion of Analytical Applications in Niche Chemical and Environmental Matrices

While deuterated compounds are widely used as internal standards in pharmaceutical and clinical analysis, there is a growing trend toward their application in more specialized and complex sample types. nih.gov Methyl 2-methyl-d3-butyrate and similar deuterated volatile organic compounds (VOCs) are uniquely suited for enhancing the accuracy and reliability of measurements in niche chemical and environmental matrices.

Environmental Monitoring: Volatile fatty acids (VFAs) and their esters are important intermediates in the anaerobic digestion of organic matter and are key indicators of process stability in wastewater treatment plants and biogas facilities. researchgate.netnih.gov The quantification of these compounds in complex aqueous samples is challenging due to matrix effects. The use of deuterated internal standards, such as deuterated methyl butyrate, in isotope dilution mass spectrometry allows for highly accurate quantification by correcting for sample loss during preparation and signal suppression during analysis. nih.gov Future applications may include the monitoring of VFAs in landfill leachates and tracking microbial activity in contaminated soil and groundwater.

Food Science and Flavor/Fragrance Analysis: The aroma and flavor profiles of food, beverages, and fragrances are determined by a complex mixture of volatile compounds. nih.gov Methyl 2-methylbutyrate (B1264701), for instance, is known for its fruity, apple-like aroma and is a component of various natural scents. nih.gov Quantifying specific flavor compounds is crucial for quality control and product development. Deuterated analogues serve as ideal internal standards in these analyses, ensuring that measurements are not skewed by the complex food matrix. Emerging applications include the authentication of high-value products (e.g., wines, essential oils) and the detection of off-flavors and contaminants.

Breath Analysis for Disease Diagnosis: Exhaled breath contains thousands of VOCs that can serve as non-invasive biomarkers for various diseases, including cancer and metabolic disorders. The concentration of these VOCs is often very low, making accurate quantification difficult. The use of deuterated VOCs as internal standards is critical for developing robust and clinically reliable breath tests. As research identifies specific butyrates and other esters as potential biomarkers, their deuterated counterparts will be essential for validating these findings and translating them into diagnostic tools.

Niche Application AreaAnalytical ChallengeRole of Deuterated ButyratesKey Research Findings
Wastewater AnalysisComplex aqueous matrix, low VFA concentrationsAccurate quantification of VFAs via isotope dilutionGC-MS methods developed for VFA determination in municipal wastewater. researchgate.net
Food & Flavor ScienceComplex food matrix, trace-level aroma compoundsPrecise quantification for quality control and authenticityUsed as internal standards in LC-MS assays for beer components.
BreathomicsLow concentration of biomarkers, sample variabilityReliable quantification of potential disease biomarkersDeuterated standards are crucial for improving measurements of trace volatile metabolites.

Integration into Multi-Omics Approaches for Comprehensive Pathway Mapping

The ultimate frontier for deuterated compounds like this compound lies in their integration into multi-omics research. By using these molecules as metabolic tracers, scientists can move beyond simple quantification and begin to map the intricate network of biochemical pathways within a biological system. This approach, often termed Stable Isotope-Resolved Metabolomics (SIRM), provides a dynamic view of cellular metabolism. nih.gov

Tracing Butyrate Metabolism: Butyrate is a short-chain fatty acid that plays a crucial role in gut health, energy metabolism, and cellular regulation. medrxiv.org When cells are supplied with a deuterated version of butyrate (or its methyl ester, which can be hydrolyzed to release butyrate), the deuterium atoms act as a label. This label can be tracked as the butyrate is metabolized through various pathways, such as the tricarboxylic acid (TCA) cycle or fatty acid synthesis. nih.gov By analyzing the distribution of deuterium in downstream metabolites using mass spectrometry or NMR, researchers can quantify the flux through these pathways.

A study using [1,2-¹³C₂]butyrate (a carbon-labeled analogue) demonstrated how butyrate replaces glucose as a primary carbon source for energy and biosynthesis in colon cancer cells, providing a powerful example of how isotopic tracers can elucidate metabolic reprogramming. nih.gov Similar studies using deuterated butyrate can offer complementary information, particularly on pathways involving redox reactions.

Connecting Metabolomics with Genomics and Proteomics: The true power of this approach is realized when SIRM data is combined with other omics data, such as transcriptomics (gene expression) and proteomics (protein expression). For example, researchers can administer a deuterated butyrate tracer and simultaneously measure changes in the expression of genes and proteins related to fatty acid metabolism.

This integrated analysis can reveal how metabolic changes are regulated at the genetic level. For instance, an observed increase in the flux of deuterated butyrate into the TCA cycle might correlate with the upregulation of genes encoding key enzymes in that pathway. Such multi-omics studies have already begun to unravel the complex cellular responses to (non-deuterated) sodium butyrate, revealing its impact on gene expression and protein modification. The use of deuterated tracers will add a crucial dynamic layer to these investigations, allowing for a more complete and causal understanding of metabolic networks.

The future of this research involves applying these integrated multi-omics strategies in vivo to understand how butyrate metabolism influences health and disease, from gut-muscle axis communication in athletes to the metabolic dysregulation in cancer. nih.gov

Q & A

Q. Methodological Answer :

  • GC-MS with Electron Ionization (EI) : Ideal for volatile esters. Use selective ion monitoring (SIM) for m/z 117 (deuterated fragment) and m/z 114 (non-deuterated control) to differentiate labeled/unlabeled species .
  • LC-MS/MS with APCI Ionization : Suitable for non-volatile derivatives. Employ MRM transitions (e.g., 131 → 89 for quantification) to enhance specificity in plasma or tissue extracts .
  • Calibration Curves : Prepare in matrix-matched solvents to account for ion suppression/enhancement. Report limits of detection (LOD) ≤ 0.1 ng/mL .

Advanced: How can contradictory spectral data (e.g., NMR vs. MS) in characterizing this compound be resolved?

Methodological Answer :
Contradictions often arise from impurities or isotopic scrambling. Mitigation strategies:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals. For example, HSQC can distinguish ²H-¹J coupling in deuterated methyl groups .
  • High-Resolution MS : Confirm molecular formula (e.g., C₆H₉D₃O₂) and rule out isobaric interferences.
  • Synthetic Controls : Compare spectra with non-deuterated analogs to identify anomalous peaks. Document all solvent and temperature conditions to ensure reproducibility .

Basic: What are the stability considerations for storing this compound, and how does deuterium labeling affect degradation pathways?

Q. Methodological Answer :

  • Storage Conditions : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis. Avoid prolonged exposure to light or humidity.
  • Degradation Analysis :
    • Hydrolysis : Deuterated esters hydrolyze ~5–10% slower than protio analogs in aqueous buffers (pH 7.4, 37°C). Monitor via pH-stat titration .
    • Oxidation : Use radical scavengers (e.g., BHT) to suppress autoxidation of the branched alkyl chain .

Advanced: How can computational modeling (e.g., DFT) predict isotopic effects in this compound for reaction optimization?

Q. Methodological Answer :

  • Density Functional Theory (DFT) : Simulate transition states to predict KIEs. For example, calculate activation energies for C-H vs. C-D bond cleavage in ester hydrolysis .
  • Isotopomer Distribution Analysis : Use software like IsoSim to model deuterium incorporation patterns in synthetic pathways. Validate with experimental MS/MS fragmentation data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.